3-(3,4-dichlorophenyl)-6-(2,6-difluorophenyl)-1,2,3,4-tetrahydropyrimidin-2-one
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Overview
Description
3-(3,4-dichlorophenyl)-6-(2,6-difluorophenyl)-1,2,3,4-tetrahydropyrimidin-2-one is a synthetic organic compound that belongs to the class of dihydropyrimidinones This compound is characterized by the presence of dichlorophenyl and difluorophenyl groups attached to a dihydropyrimidinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-dichlorophenyl)-6-(2,6-difluorophenyl)-1,2,3,4-tetrahydropyrimidin-2-one typically involves multi-step organic reactions. One common method involves the condensation of 3,4-dichlorobenzaldehyde with 2,6-difluorobenzylamine in the presence of a suitable catalyst to form an intermediate Schiff base. This intermediate is then cyclized using a base such as sodium ethoxide to yield the desired dihydropyrimidinone compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated reactors and stringent quality control measures. Solvent recovery and recycling, as well as waste management, are crucial aspects of industrial production to ensure environmental compliance and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-dichlorophenyl)-6-(2,6-difluorophenyl)-1,2,3,4-tetrahydropyrimidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrimidinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols; often in the presence of a base or catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidinone derivatives, while reduction may produce dihydropyrimidine derivatives. Substitution reactions can result in a variety of substituted dihydropyrimidinones.
Scientific Research Applications
3-(3,4-dichlorophenyl)-6-(2,6-difluorophenyl)-1,2,3,4-tetrahydropyrimidin-2-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for various functionalized pyrimidinones.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development. Its derivatives may exhibit pharmacological activities that could be harnessed for therapeutic purposes.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(3,4-dichlorophenyl)-6-(2,6-difluorophenyl)-1,2,3,4-tetrahydropyrimidin-2-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways involving these targets, leading to various biological outcomes. For example, its antimicrobial activity may result from the inhibition of key bacterial enzymes or disruption of cell membrane integrity.
Comparison with Similar Compounds
Similar Compounds
- 3-(3,4-Dichlorophenyl)-6-phenyl-1,4-dihydropyrimidin-2-one
- 3-(3,4-Dichlorophenyl)-6-(4-fluorophenyl)-1,4-dihydropyrimidin-2-one
- 3-(3,4-Dichlorophenyl)-6-(2,4-difluorophenyl)-1,4-dihydropyrimidin-2-one
Uniqueness
3-(3,4-dichlorophenyl)-6-(2,6-difluorophenyl)-1,2,3,4-tetrahydropyrimidin-2-one is unique due to the specific arrangement of dichlorophenyl and difluorophenyl groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
3-(3,4-dichlorophenyl)-6-(2,6-difluorophenyl)-1,4-dihydropyrimidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Cl2F2N2O/c17-10-5-4-9(8-11(10)18)22-7-6-14(21-16(22)23)15-12(19)2-1-3-13(15)20/h1-6,8H,7H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SASPCFARYCMOLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=C(NC(=O)N1C2=CC(=C(C=C2)Cl)Cl)C3=C(C=CC=C3F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Cl2F2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
176523-61-8 |
Source
|
Record name | 3-(3,4-dichlorophenyl)-6-(2,6-difluorophenyl)-1,2,3,4-tetrahydropyrimidin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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